molecular formula C16H22F3N5O B14926898 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14926898
M. Wt: 357.37 g/mol
InChI Key: DBKJWAZJOWDFNL-UHFFFAOYSA-N
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Description

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the pyrazole and pyrimidine intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-ISOPROPOXYPROPYL)AMINE is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a trifluoromethyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H22F3N5O

Molecular Weight

357.37 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-(3-propan-2-yloxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H22F3N5O/c1-10(2)25-7-5-6-20-15-21-13(8-14(22-15)16(17,18)19)12-9-24(4)23-11(12)3/h8-10H,5-7H2,1-4H3,(H,20,21,22)

InChI Key

DBKJWAZJOWDFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NCCCOC(C)C)C(F)(F)F)C

Origin of Product

United States

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